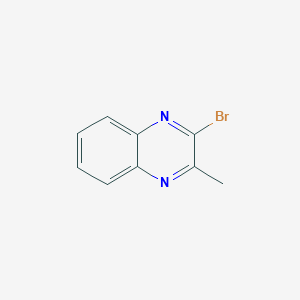

2-Bromo-3-methylquinoxaline

説明

Overview of Quinoxaline (B1680401) Heterocyclic Compounds in Academic Research

Quinoxalines, also known as benzopyrazines, are nitrogen-containing heterocyclic compounds that have been the subject of extensive research. pharmacophorejournal.comamazonaws.com Their unique chemical properties and broad spectrum of biological activities make them a focal point in medicinal chemistry and materials science. researchgate.netresearchgate.net

The fundamental structure of quinoxaline consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring. wikipedia.orgipp.pt This bicyclic aromatic system, with the molecular formula C₈H₆N₂, forms the core nucleus from which a vast array of derivatives can be synthesized. core.ac.uk The nitrogen atoms within the pyrazine ring are key to the compound's reactivity and its ability to interact with biological targets. ipp.ptcore.ac.uk The quinoxaline structure is considered a bioisostere of other important heterocycles like quinoline (B57606) and naphthalene. core.ac.uknih.gov

The synthesis of quinoxalines has been a subject of study for over a century, with early methods dating back to the late 19th century. researchgate.net The classical approach typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mtieat.orgipp.pt Over the years, research has evolved to include more sophisticated and efficient synthetic methodologies, including the use of organometallic catalysts and green chemistry approaches. mtieat.org This has expanded the library of quinoxaline derivatives available for various applications. researchgate.net

The academic interest in quinoxaline derivatives is vast and multidisciplinary. These compounds have been investigated for a wide range of applications, including:

Medicinal Chemistry : Quinoxalines are integral to many pharmacologically active compounds, exhibiting antibacterial, antiviral, anticancer, antifungal, and anti-inflammatory properties. researchgate.netamazonaws.comresearchgate.net They are found in several antibiotics, such as echinomycin (B1671085) and levomycin. wikipedia.orgipp.pt

Materials Science : Quinoxaline derivatives are utilized as dyes, fluorescent materials, and electroluminescent materials in the development of organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netipp.ptbeilstein-journals.org

Agrochemicals : Certain quinoxaline derivatives have found use as herbicides, fungicides, and insecticides. mtieat.orgamazonaws.com

Defining the Research Focus: 2-Bromo-3-methylquinoxaline as a Key Intermediate and Target Compound

Among the myriad of quinoxaline derivatives, this compound stands out as a particularly valuable compound for synthetic chemists. sci-hub.seachemblock.com Its specific substitution pattern makes it a versatile intermediate for the creation of more complex molecules. researchgate.net

The presence of a halogen atom, such as bromine, on the quinoxaline ring significantly enhances its synthetic utility. mdpi.com Halogenated quinoxalines are key precursors in a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse molecular architectures. The reactivity of the halogen is often influenced by its position on the quinoxaline ring and the presence of other substituents. mdpi.comrsc.org For instance, 2-chloro-3-methylquinoxaline (B189447) is a known precursor for various nucleophilic substitution reactions. sci-hub.se

The methyl group at the 3-position of the quinoxaline scaffold also plays a crucial role. It can influence the electronic properties of the ring system and provide a site for further chemical modification. core.ac.uk The presence of a methyl group can impact the biological activity of the resulting compounds. For example, in some series of quinoxaline derivatives, the presence or absence of a methyl group can significantly alter their antimycobacterial or antiviral activity. rsc.orgsemanticscholar.org The methyl group in 3-methylquinoxalin-2(1H)-one, a related compound, is known to be an active methyl group that can participate in condensation reactions. sci-hub.se

Academic Rationale for Investigating this compound

The academic interest in this compound stems from its utility as a versatile intermediate for the synthesis of a wide array of novel heterocyclic compounds. Researchers are drawn to this compound due to its predictable reactivity and the potential to generate libraries of quinoxaline derivatives for various scientific investigations.

One of the primary drivers for its investigation is its application in the development of new pharmaceutical agents. The quinoxaline core is a well-established pharmacophore, and the ability to readily modify the 2-position of the ring system through the bromo substituent allows for the exploration of structure-activity relationships. For instance, the substitution of the bromine atom with different amines or other nucleophiles can lead to the discovery of compounds with enhanced biological activities, such as antimicrobial or anticancer properties. evitachem.com

Furthermore, this compound serves as a key starting material in the synthesis of more complex fused heterocyclic systems. The reactivity of both the bromo and methyl groups can be exploited to construct polycyclic structures with unique electronic and steric properties. These complex molecules are of interest not only in medicinal chemistry but also in materials science for the development of novel organic materials with specific electronic or optical properties. evitachem.com

Scope and Objectives of Research on this compound

The primary research objective centered on this compound is to explore its synthetic utility and expand the chemical space of quinoxaline-based compounds. Key goals include:

Development of Efficient Synthetic Methodologies: A significant focus is on establishing high-yielding and environmentally friendly methods for the synthesis of this compound itself. This often involves the condensation of o-phenylenediamine with appropriate precursors. sapub.org

Exploration of Nucleophilic Substitution Reactions: A major area of investigation involves the reaction of this compound with a diverse range of nucleophiles to synthesize novel 2-substituted-3-methylquinoxalines. oup.comoup.com This includes reactions with amines, thiols, and other nucleophilic reagents. oup.com

Synthesis of Novel Heterocyclic Systems: Research aims to utilize this compound as a precursor for the construction of more elaborate heterocyclic frameworks. This can be achieved through multi-step reaction sequences that take advantage of the reactivity of the bromo and methyl substituents.

Investigation of Biological Activity: A crucial objective is the biological evaluation of the newly synthesized quinoxaline derivatives. This involves screening for various pharmacological activities, including but not limited to, antimicrobial, antifungal, and anticancer properties. researchgate.netresearchgate.netnih.gov The data from these studies helps in understanding the structure-activity relationships and in the rational design of more potent therapeutic agents.

Physicochemical Properties of this compound and Related Compounds

The following table summarizes some of the key physicochemical properties of this compound and a structurally related compound, 2-bromo-3-ethyl-6-methylquinoxaline. These properties are crucial for its handling, reaction setup, and purification in a laboratory setting.

| Property | This compound | 2-Bromo-3-ethyl-6-methylquinoxaline |

| Molecular Formula | C₉H₇BrN₂ | C₁₁H₁₁BrN₂ |

| Molecular Weight | 223.07 g/mol | 251.12 g/mol nih.gov |

| CAS Number | 5320-95-6 chemsrc.com | 150547471 nih.gov |

| IUPAC Name | This compound | 2-bromo-3-ethyl-6-methylquinoxaline nih.gov |

| SMILES | CC1=NC2=CC=CC=C2N=C1Br | CCC1=NC2=C(C=CC(=C2)C)N=C1Br nih.gov |

| InChI | InChI=1S/C9H7BrN2/c1-6-8(10)12-5-3-2-4-7(5)11-6/h2-5H,1H3 | InChI=1S/C11H11BrN2/c1-3-8-11(12)14-9-5-4-7(2)6-10(9)13-8/h4-6H,3H2,1-2H3 nih.gov |

Synthetic Approaches to Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For instance, the reaction of o-phenylenediamine with pyruvic acid can yield 3-methylquinoxalin-2(1H)-one. sapub.org This intermediate can then be further functionalized.

A common method to introduce a bromine atom at the 2-position is through the reaction of the corresponding quinoxalinone with a brominating agent. For example, 3-methyl-2(1H)-quinoxalinone can be treated with a reagent like phosphoryl chloride to first yield 2-chloro-3-methylquinoxaline, which can then potentially be converted to the bromo derivative. oup.comoup.com Another approach involves the direct bromination of the quinoxaline ring system, although this may lead to a mixture of isomers depending on the reaction conditions and the substituents already present on the ring.

The following table outlines a general synthetic scheme for a related compound, 8-bromo-3-methylquinoxalin-2(1H)-one, which highlights the types of reagents and conditions that can be involved in the synthesis of brominated quinoxaline derivatives.

| Step | Starting Material | Reagents | Conditions | Product |

| 1 | Quinoxaline derivative | Amines or other nucleophiles | Dimethyl sulfoxide (B87167) (DMSO), 75-80 °C | 8-bromo-3-methylquinoxalin-2(1H)-one evitachem.com |

| 2 | 3-methyl-2(1H)-quinoxalinone | Brominating agent | - | 3-bromomethyl-2(1H)-quinoxalinone researchgate.net |

| 3 | 3-bromomethyl-2(1H)-quinoxalinone | 4-hydroxy benzaldehyde | - | 3-(4-formyl phenoxymethyl)-quinoxalin-2(1H)-one researchgate.net |

Structure

2D Structure

特性

IUPAC Name |

2-bromo-3-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJFSDXUCGYJSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21594-95-6 | |

| Record name | 2-bromo-3-methylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Methylquinoxaline and Its Derivatives

Classical Approaches to Quinoxaline (B1680401) Synthesis Relevant to 2-Bromo-3-methylquinoxaline Precursors

The classical synthesis route builds the quinoxaline scaffold first, which is then chemically modified to introduce the bromine atom at the desired position. This typically involves the synthesis of 3-methyl-2(1H)-quinoxalinone as a key intermediate.

The formation of the quinoxaline ring system is fundamentally achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. wikipedia.org This reaction is a cornerstone of quinoxaline chemistry. For precursors of this compound, the required α-dicarbonyl compound is typically pyruvic acid or its derivatives, such as ethyl pyruvate (B1213749) or pyruvaldehyde. cu.edu.egbyu.edu The reaction involves a cyclocondensation mechanism where the two amino groups of o-phenylenediamine react with the two carbonyl groups of the dicarbonyl compound to form the pyrazine (B50134) ring fused to the benzene (B151609) ring. wikipedia.org The choice of reaction conditions, such as solvent and catalyst, can influence the reaction rate and yield. For instance, the condensation of o-phenylenediamine with pyruvic acid can be carried out in the presence of 6N hydrochloric acid or in dimethylformamide (DMF) to produce the corresponding quinoxalinone precursor. cu.edu.egsapub.org

3-Methyl-2(1H)-quinoxalinone is the pivotal precursor for the classical synthesis of this compound. It is most commonly synthesized by the condensation of o-phenylenediamine with either pyruvic acid or an ester of pyruvic acid, like ethyl pyruvate. cu.edu.egnih.govnih.gov

The reaction between o-phenylenediamine and pyruvic acid, often heated in the presence of dilute hydrochloric acid, yields 3-methyl-2(1H)-quinoxalinone as a crystalline solid. cu.edu.eg An alternative method involves reacting o-phenylenediamine with ethyl pyruvate in a solvent such as n-butanol, which also affords the desired quinoxalinone. nih.gov This precursor exists in tautomeric equilibrium with its enol form, 2-hydroxy-3-methylquinoxaline.

A summary of selected synthetic conditions for 3-methyl-2(1H)-quinoxalinone is presented below.

| Reactants | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, Pyruvic Acid | 6N Hydrochloric Acid | Heating on hot plate for 10 min | 69.2% | cu.edu.eg |

| o-Phenylenediamine, Ethyl Pyruvate | n-Butanol | Reflux | Not specified | nih.gov |

| o-Phenylenediamine, Sodium Pyruvate | Acetic Acid | Not specified | Not specified | nih.gov |

Once 3-methyl-2(1H)-quinoxalinone is obtained, the next step is to replace the hydroxyl group (of the enol tautomer) or the carbonyl oxygen with a bromine atom. This transformation is a critical halogenation reaction. While the chlorination of quinoxalinones using reagents like phosphorus oxychloride (POCl₃) is widely documented to produce chloroquinoxalines, the analogous bromination is also a key strategy. nih.govoup.com

The conversion to this compound is typically achieved by treating 3-methyl-2(1H)-quinoxalinone with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). These reagents are effective for converting the keto/enol group of the quinoxalinone into a bromo substituent. The reaction mechanism involves the activation of the carbonyl/hydroxyl group by the phosphorus halide, followed by nucleophilic attack of the bromide ion.

Direct Synthesis Pathways of this compound

Direct synthesis pathways aim to introduce the bromine atom onto the quinoxaline ring without proceeding through the isolation of a quinoxalinone intermediate. This often involves the direct bromination of 3-methylquinoxaline or a one-pot synthesis where the quinoxaline formation and bromination occur in the same reaction vessel.

The direct bromination of a quinoxaline ring is an electrophilic substitution reaction. The mechanism of brominating N-heterocyclic compounds like quinoxaline can be complex due to the deactivating effect of the nitrogen atoms on the benzene ring and the possibility of the reaction occurring on the pyrazine ring. In strongly acidic media, the quinoxaline nitrogen atoms are protonated, further deactivating the ring towards electrophilic attack. researchgate.net

Mechanistic studies on related systems, such as pyrrolo[1,2-a]quinoxalines, suggest that bromination with reagents like tetrabutylammonium (B224687) tribromide (TBATB) proceeds via an electrophilic addition of a bromine molecule to the electron-rich positions of the heterocyclic ring, forming a positively charged intermediate. nih.gov This is followed by the elimination of hydrogen bromide (HBr) to restore aromaticity and yield the brominated product. nih.gov The regioselectivity of the bromination is highly dependent on the substituents present on the quinoxaline ring, the choice of brominating agent, and the reaction conditions. researchgate.netresearchgate.net

Optimizing reaction conditions is crucial for achieving high yield and regioselectivity in the synthesis of this compound. Research into the bromination of quinoxaline and its derivatives has explored various parameters. researchgate.netresearchgate.net

Key variables that are often optimized include:

Brominating Agent: Common agents include N-Bromosuccinimide (NBS), elemental bromine (Br₂), and N,N′-dibromoisocyanuric acid (DBI). The reactivity and selectivity can vary significantly between these reagents. For example, using NBS in acetonitrile (B52724) has been shown to be effective for monobromination. researchgate.net

Solvent: Solvents can influence the solubility of reagents and stabilize intermediates. Acetonitrile and strong acids like sulfuric acid or triflic acid have been used. researchgate.netresearchgate.net

Temperature: Temperature control is critical to manage the reaction rate and prevent the formation of multiple brominated byproducts. Reactions may be run at ambient temperature or heated to reflux. researchgate.net

Catalyst/Acid: In some protocols, strong acids are used not just as solvents but to control the reactivity of the substrate and the nature of the electrophile. researchgate.net

The following table summarizes findings from a study on the bromination of quinoxaline, which provides insights applicable to the synthesis of its derivatives.

| Brominating Agent | Solvent/Acid | Temperature | Outcome | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Not specified | Regioselective bromination | researchgate.net |

| N,N′-dibromoisocyanuric acid (DBI) | CF₃SO₃H | Not specified | Regioselective bromination | researchgate.net |

| N-Bromosuccinimide (NBS) (1.2 eq) | Acetonitrile | Ambient, then reflux | Mainly monobrominated product | researchgate.net |

These optimization studies are essential for developing efficient and scalable syntheses of this compound for its use in further chemical applications.

Catalytic Systems in the Synthesis of this compound and its Analogs

The synthesis of quinoxaline derivatives is often facilitated by catalytic systems that enhance reaction efficiency and yield. Various catalysts have been explored for the preparation of the quinoxaline core and its analogs. For instance, the condensation of o-phenylenediamines with dicarbonyl compounds can be catalyzed by mild acidic reagents or iodine under microwave irradiation. sapub.org Other catalytic systems include copper (I) chloride in the presence of N,N'-dimethylethylenediamine (DMEDA) and potassium phosphate (B84403) for the synthesis of quinoxalinones from 2-bromoanilines and α-amino acids. acs.org

Supported catalysts, such as alumina-supported heteropolyoxometalates like CuH₂PMo₁₁VO₄₀, have demonstrated high activity in quinoxaline synthesis at room temperature. nih.gov These heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. Palladium-based catalysts are also pivotal, particularly in cross-coupling reactions for further functionalization. ias.ac.inacs.orgmdpi.comrsc.org For example, Pd(OAc)₂ in conjunction with a diimidazolium salt has been effectively used in Suzuki-Miyaura and Heck cross-coupling reactions. ias.ac.in The choice of catalyst and reaction conditions can be tailored to achieve specific substitutions and desired product yields.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for developing new compounds with tailored properties. This can be achieved by introducing substituents at various positions on the quinoxaline ring or by modifying the existing methyl group.

Introducing substituents onto the quinoxaline ring allows for the modulation of the electronic and steric properties of the molecule. A key example is the synthesis of 6-bromo-2-chloro-3-methylquinoxaline (B3039120). This compound is typically prepared from 6-bromo-3-methylquinoxalin-2(1H)-one through chlorination using a reagent like phosphorus oxychloride. sci-hub.se The resulting 6-bromo-2-chloro-3-methylquinoxaline serves as a versatile precursor for further derivatization due to the reactivity of the chlorine atom towards nucleophilic substitution. sci-hub.se This allows for the introduction of a wide array of functional groups at the 2-position of the quinoxaline scaffold.

Modification of the methyl group at the 3-position opens another avenue for functionalization. The synthesis of 2-(bromomethyl)-3-methylquinoxaline (B3191271) can be achieved through the bromination of 2,3-dimethylquinoxaline (B146804). researchgate.net Another approach involves the reaction of 3-methyl-2(1H)-quinoxalinone, which undergoes side-chain bromination to yield 3-bromomethyl-2(1H)-quinoxalinone. oup.com This brominated intermediate is reactive towards various nucleophiles, enabling the extension of the side chain and the introduction of diverse functionalities. oup.comresearchgate.net For instance, it can react with amines, thiols, and other nucleophiles to create a library of new quinoxaline derivatives. oup.comresearchgate.netsmolecule.com

This compound is a versatile building block for creating more complex molecules through various reaction pathways.

The bromine atom at the 2-position of this compound is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For instance, it can react with amines, alkoxides, and thiolates to yield the corresponding 2-substituted-3-methylquinoxalines. oup.comevitachem.comnih.gov These reactions are typically carried out in the presence of a base and a suitable solvent. The reactivity of the bromo group makes it a key handle for elaborating the quinoxaline core. evitachem.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Suzuki Coupling: This reaction involves the coupling of the bromoquinoxaline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgdiva-portal.orgorganic-chemistry.org This method is widely used to introduce aryl, heteroaryl, or vinyl groups at the 2-position. mdpi.comdiva-portal.org

Sonogashira Coupling: The Sonogashira reaction couples this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for the synthesis of 2-alkynyl-3-methylquinoxalines, which are valuable intermediates for further transformations. rsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene. organic-chemistry.orglibretexts.orgnih.gov This reaction provides a direct method for the vinylation of the quinoxaline ring, leading to the formation of styryl-type derivatives.

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the creation of a diverse array of complex and highly functionalized quinoxaline derivatives.

Exploration of Diverse Reaction Pathways from this compound

Cyclization Reactions Involving this compound Precursors

The synthesis of the quinoxaline scaffold and its derivatives, including this compound, frequently employs cyclization reactions as a key step. These reactions typically involve the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. sapub.org This method is widely utilized due to its efficiency and versatility in creating the core quinoxaline structure. sapub.org

A significant route to quinoxalin-2(1H)-ones, which are precursors to various substituted quinoxalines, involves the reaction of 2-bromoanilines with α-amino acids. acs.org This copper-catalyzed reaction provides a direct pathway to quinoxalinone structures that can be further modified. acs.org For instance, the reaction of 2-bromoaniline (B46623) with L-alanine in the presence of a copper(I) chloride catalyst, potassium phosphate, and dimethylethylenediamine in dry DMSO yields (S)-3-methyl-3,4-dihydro-1H-quinoxalin-2-one. nih.govacs.org This intermediate can then be a starting point for the synthesis of more complex quinoxaline derivatives.

Another approach involves the intramolecular reductive cyclization of substituted nitroanilines. For example, the reductive cyclization of DL-N-(4-bromo-2-nitrophenyl)alanine using Raney nickel as a catalyst leads to the formation of 7-bromo-3-methylquinoxalin-2(1H)-one. thieme-connect.de Similarly, intramolecular cyclization of N-(2-nitro-4-substituted phenyl)-3-oxobutanamides can yield substituted quinoxalin-2(1H)-ones. thieme-connect.de

Furthermore, main group metal Lewis acids like tin(II) chloride and indium(III) chloride have been shown to catalyze the intramolecular hydroamination and hydroarylation of mono-propargylated aromatic ortho-diamines to form quinoxalines. rsc.org This method offers a pathway to 2-methylquinoxalines under aerobic conditions. rsc.org

The table below summarizes key cyclization reactions leading to precursors of this compound.

| Starting Materials | Reagents and Conditions | Product | Reference |

| 2-Bromoaniline, L-alanine | CuCl, K₃PO₄, dimethylethylenediamine, DMSO, 110°C | (S)-3-Methyl-3,4-dihydro-1H-quinoxalin-2-one | acs.org |

| 2-Bromo-6-methylaniline, L-alanine | CuCl, K₃PO₄, dimethylethylenediamine, DMSO | (S)-3,8-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one | acs.org |

| DL-N-(4-Bromo-2-nitrophenyl)alanine | Raney nickel, catalytic hydrogenation | 7-Bromo-3-methylquinoxalin-2(1H)-one | thieme-connect.de |

| o-Phenylenediamine, 1,4-dibromo-2,3-butanedione | - | 2,3-Bis(bromomethyl)quinoxaline (B1328767) | sapub.org |

| ortho-Amino N-propargylaniline | SnCl₂ or InCl₃, 2-propanol, reflux | 2-Methylquinoxaline derivative | rsc.org |

Oxidation and Reduction Processes of Quinoxaline Core

The quinoxaline core is amenable to both oxidation and reduction reactions, allowing for the interconversion between different oxidation states of the heterocyclic system. These transformations are crucial for the synthesis of diverse quinoxaline derivatives.

Oxidation:

Quinoxaline-1,4-dioxides can be synthesized by the oxidation of the corresponding quinoxalines. mdpi.com A common method involves the use of oxidizing agents like hydrogen peroxide in the presence of a catalyst. mdpi.com For instance, 2,3-dimethylquinoxaline 1,4-dioxide can be produced from 2,3-dimethylquinoxaline. mdpi.com The resulting N-oxides are valuable intermediates as the electron-withdrawing nature of the N-oxide fragments enhances the reactivity of the quinoxaline nucleus towards nucleophilic substitution. mdpi.com

The oxidation of methyl groups attached to the quinoxaline ring is another important transformation. For example, the oxidation of 2,3-dimethylquinoxaline with selenium dioxide can yield 3-methylquinoxaline-2-carbaldehyde. thieme-connect.dersc.org The regioselectivity of this oxidation can be influenced by the electronic nature of substituents on the benzene ring. rsc.org

Furthermore, 1,2,3,4-tetrahydroquinoxalines can be oxidized to quinoxalines. Vanadium(V) oxide has been used for the oxidation of 1,2,3,4-tetrahydroquinoxalines to their corresponding quinoxaline derivatives. acs.org Similarly, 3,4-dihydro-1H-quinoxalin-2-ones can be oxidized to quinoxalin-2(1H)-ones using reagents like vanadium(V) oxide. acs.orgnih.gov

Reduction:

The reduction of the quinoxaline ring system can lead to 1,2-dihydro- or 1,2,3,4-tetrahydroquinoxalines. A clean and effective method for the selective reduction of quinoxaline to 1,2,3,4-tetrahydroquinoxaline (B1293668) has been developed. researchgate.net Reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically employed for these transformations. For example, quinoxalin-2-ones can be reduced to 1,2,3,4-tetrahydroquinoxalines using lithium aluminum hydride. acs.org

The carbonyl group in quinoxalin-2(1H)-ones can also be selectively reduced. evitachem.com However, the reduction of quinoxalin-2(1H)-ones to 1,2-dihydroquinoxalines has proven to be challenging in some cases. nih.gov

The following table provides examples of oxidation and reduction reactions on the quinoxaline core.

| Starting Material | Reagent/Conditions | Product | Reaction Type | Reference |

| Quinoxaline | Oxidizing agents (e.g., H₂O₂) | Quinoxaline 1,4-dioxide | Oxidation | mdpi.com |

| 2,3-Dimethylquinoxaline | Selenium dioxide | 3-Methylquinoxaline-2-carbaldehyde | Oxidation | thieme-connect.dersc.org |

| 1,2,3,4-Tetrahydroquinoxaline | Vanadium(V) oxide | Quinoxaline | Oxidation | acs.org |

| 3,4-Dihydro-1H-quinoxalin-2-one | Vanadium(V) oxide | Quinoxalin-2(1H)-one | Oxidation | acs.orgnih.gov |

| Quinoxaline | Reducing agents | 1,2,3,4-Tetrahydroquinoxaline | Reduction | researchgate.net |

| Quinoxalin-2-one | Lithium aluminum hydride | 1,2,3,4-Tetrahydroquinoxaline | Reduction | acs.org |

Spectroscopic and Computational Elucidation of 2 Bromo 3 Methylquinoxaline

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural identification of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their molecular structure, functional groups, and electronic transitions can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 2-Bromo-3-methylquinoxaline is not widely published, analysis of the closely related compound, 2-methylquinoxaline, provides insight into the expected spectral characteristics of the quinoxaline (B1680401) core.

For 2-methylquinoxaline, the aromatic protons on the benzene (B151609) portion of the ring system typically appear in the downfield region of the ¹H NMR spectrum, generally between δ 7.5 and 8.1 ppm. The methyl group protons are found in the upfield region, with a characteristic singlet peak around δ 2.7 ppm. chemicalbook.com

In the ¹³C NMR spectrum of 2-methylquinoxaline, the carbon atoms of the quinoxaline ring resonate at distinct chemical shifts, reflecting their different electronic environments. The introduction of a bromine atom at the 2-position in this compound would be expected to significantly influence the chemical shifts of adjacent carbon and hydrogen atoms due to its electronegativity and inductive effects.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Methylquinoxaline

This data is for a related compound and serves as a reference for the quinoxaline scaffold.

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H | 8.75 (s, 1H), 8.08-7.89 (m, 2H), 7.74-7.55 (m, 2H), 2.78 (s, 3H) |

Mass Spectrometry (MS, HRMS, GC-MS, ESI-MS, TOF MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for separating and identifying volatile compounds. researchgate.netnih.gov

For this compound (C₉H₇BrN₂), the presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 2: Predicted m/z Values for this compound Adducts

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 222.98654 |

| [M+Na]⁺ | 244.96848 |

| [M-H]⁻ | 220.97198 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinoxaline ring system are expected in the 1650-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl group C-H bonds occur in the 1475-1370 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

C-Br Stretching: The carbon-bromine bond vibration is expected to produce a strong absorption in the fingerprint region, typically between 750 and 500 cm⁻¹. docbrown.info

These expected peaks are based on established IR correlation data for aromatic and halogenated heterocyclic compounds. docbrown.info

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinoxaline and its derivatives typically exhibit characteristic absorption bands in the UV region. vixra.org These absorptions are generally attributed to π-π* transitions within the aromatic system and n-π* transitions involving the non-bonding electrons on the nitrogen atoms. researchgate.net The exact position and intensity of the absorption maxima (λmax) are influenced by the substituents on the quinoxaline ring and the solvent used. For this compound, the π-π* transitions are expected to appear as intense bands, while the n-π* transitions would likely be observed as weaker bands at longer wavelengths.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into molecular structure and properties, complementing experimental data.

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to model the properties of molecules. researchgate.net These calculations are used to determine the most stable three-dimensional structure (structural optimization) and to investigate various electronic properties. researchgate.net

For quinoxaline derivatives, DFT calculations with basis sets like B3LYP/6-311++G(d,p) are commonly used to predict molecular geometries, vibrational frequencies, and electronic parameters. nih.gov Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule. nih.gov

These computational studies allow for a detailed theoretical characterization of this compound, predicting its reactivity and electronic behavior, which can guide further experimental work.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japsonline.com This method is widely employed in drug design to understand and predict the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. The insights gained from these simulations can guide the synthesis of more potent and selective inhibitors.

Quinoxaline derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anticancer properties. nih.gov Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives with various cancer-related protein targets. For instance, numerous studies have focused on the interaction of quinoxaline compounds with receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.govresearchgate.net The general procedure for such a study involves:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the this compound derivative is built and optimized using computational chemistry software.

Docking Simulation: A docking program is used to place the ligand into the active site of the receptor in various orientations and conformations. The program then scores these different poses based on a scoring function that estimates the binding affinity.

Analysis of Results: The predicted binding modes, binding energies, and interactions (such as hydrogen bonds and hydrophobic interactions) between the ligand and the amino acid residues of the receptor's active site are analyzed.

The following table illustrates hypothetical binding affinity data for this compound with different protein targets, based on typical values observed for similar quinoxaline derivatives.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| VEGFR-2 | 2OH4 | -8.5 | Cys919, Asp1046, Glu885 |

| EGFR | 1M17 | -7.9 | Met793, Lys745, Thr790 |

| Tubulin | 1SA0 | -7.2 | Cys241, Leu242, Ala316 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Prediction of Reaction Mechanisms and Regioselectivity

The reactivity and regioselectivity of this compound are governed by the electronic properties of the quinoxaline ring system, which is influenced by the electron-withdrawing bromine atom and the electron-donating methyl group. The quinoxaline nucleus is an electron-deficient system, which makes it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position is expected to be reactive towards nucleophilic substitution. This is a common reaction for halo-substituted quinoxalines. The reaction mechanism typically proceeds via a Meisenheimer-like intermediate. The regioselectivity of this reaction is highly specific, with the nucleophile replacing the bromine atom at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 2-position. The regioselectivity is dictated by the position of the bromine atom.

A generalized reaction scheme for a Suzuki coupling is shown below:

This is a generalized scheme and does not represent a specific reaction of this compound.

The Beirut reaction is another relevant transformation in quinoxaline chemistry, involving the reaction of a benzofuroxan (B160326) with an enamine or enolate to form a quinoxaline-N,N'-dioxide. researchgate.net While not directly involving this compound as a reactant, it highlights the synthetic routes to complex quinoxaline structures.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity.

For this compound, the electronic distribution and energies of the HOMO and LUMO would be influenced by the substituents on the quinoxaline ring. The electron-donating methyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom would lower the energy of the LUMO.

While specific computational results for this compound are not available in the provided sources, a computational study on other quinoxaline derivatives using Density Functional Theory (DFT) can provide a comparative understanding. researchgate.net

The table below presents hypothetical HOMO and LUMO energy values for this compound, alongside calculated values for related quinoxaline derivatives for comparison.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Quinoxaline | -6.5 | -1.5 | 5.0 |

| 2-Methylquinoxaline | -6.3 | -1.4 | 4.9 |

| 2-Bromoquinoxaline | -6.7 | -1.8 | 4.9 |

| This compound (Hypothetical) | -6.4 | -1.7 | 4.7 |

Note: The data for this compound is hypothetical and for illustrative purposes only.

The distribution of the HOMO and LUMO across the molecule determines the sites of electrophilic and nucleophilic attack. For quinoxalines, the LUMO is typically localized on the pyrazine (B50134) ring, indicating that this is the preferred site for nucleophilic attack.

Thermodynamic and Kinetic Studies of Reactions Involving this compound

Thermodynamic and kinetic studies provide crucial information about the feasibility and rate of chemical reactions. For reactions involving this compound, these studies would help in understanding the reaction mechanisms and optimizing reaction conditions.

Thermodynamic Considerations: The thermodynamics of a reaction are described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous reaction. For nucleophilic substitution reactions of this compound, the thermodynamic feasibility would depend on the strength of the new bond formed compared to the C-Br bond being broken, as well as solvation effects.

A study on the thermochemistry of 3-methyl-quinoxaline-2-carboxamide-1,4-dioxide derivatives provided insights into the stability of related quinoxaline structures, which can be useful for estimating the thermodynamic properties of this compound. scispace.com

Kinetic Considerations: The kinetics of a reaction are concerned with the reaction rate and the factors that influence it, such as concentration, temperature, and catalysts. For SNAr reactions of this compound, the rate would be influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the quinoxaline ring.

The hydrolysis of haloalkanes, such as 2-bromo-2-methylpropane, has been studied to understand the kinetics of nucleophilic substitution reactions. rsc.org While this is a different system, the principles of SN1 and SN2 reaction kinetics can be applied to understand the potential pathways for the hydrolysis of this compound.

The following table provides hypothetical kinetic and thermodynamic data for a nucleophilic substitution reaction of this compound.

| Nucleophile | Solvent | Rate Constant (k) at 298 K (M-1s-1) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG (kJ/mol) |

| Methoxide | Methanol (B129727) | 1.2 x 10-4 | 75 | -20 | -50 |

| Piperidine | Ethanol (B145695) | 5.8 x 10-5 | 82 | -15 | -45 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These parameters are essential for predicting reaction outcomes and for the rational design of synthetic routes utilizing this compound as a building block.

Reactivity and Reaction Mechanisms of 2 Bromo 3 Methylquinoxaline

Electrophilic Aromatic Substitution on the Quinoxaline (B1680401) Ring System

The quinoxaline ring is an electron-deficient heteroaromatic system due to the presence of the two nitrogen atoms in the pyrazine (B50134) ring. This inherent electron deficiency deactivates the benzene (B151609) ring towards electrophilic aromatic substitution compared to benzene itself. The reaction, therefore, typically requires harsh conditions, such as the use of strong acids or high temperatures.

While specific studies on the electrophilic aromatic substitution of 2-bromo-3-methylquinoxaline are not extensively documented, the general principles of electrophilic aromatic substitution on quinoxalines suggest that reactions like nitration or sulfonation would likely yield the 5- or 8-substituted derivatives, with the exact regioselectivity depending on the specific reaction conditions and the interplay of the electronic effects of the substituents.

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at the 2-position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoxaline ring system facilitates the attack of nucleophiles at this position, leading to the displacement of the bromide ion. This reactivity is a key feature in the functionalization of the this compound scaffold.

2-Halo-3-methylquinoxalines readily undergo nucleophilic substitution with various amines. For instance, the analogous compound, 2-chloro-3-methylquinoxaline (B189447), has been shown to react with aromatic amines in the presence of a base to yield the corresponding 2-arylamino-3-methylquinoxalines. This type of reaction is a common method for the synthesis of N-substituted quinoxaline derivatives. The reaction proceeds through a typical SNAr mechanism, where the amine acts as the nucleophile, attacking the carbon atom bearing the halogen. The subsequent loss of the halide ion leads to the formation of the substitution product.

Table 1: Nucleophilic Aromatic Substitution of 2-Halo-3-methylquinoxalines with Aromatic Amines

| Reactant 1 | Reactant 2 | Product |

|---|

The bromine atom in this compound can be displaced by sulfur nucleophiles, such as thiols and thiolates. For example, 2-chloro-3-methylquinoxaline is known to react with mercaptoacetic acid. This reaction typically proceeds in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. The thiolate then attacks the C-2 position of the quinoxaline ring, displacing the bromide and forming a new carbon-sulfur bond. This reaction is a valuable method for introducing thioether linkages at the 2-position of the quinoxaline core.

Table 2: Nucleophilic Aromatic Substitution of 2-Halo-3-methylquinoxalines with Thiols

| Reactant 1 | Reactant 2 | Product |

|---|

Oxygen nucleophiles, such as alkoxides and phenoxides, can also displace the bromine atom in this compound to form the corresponding ethers. This reaction, a variation of the Williamson ether synthesis, is typically carried out by treating the bromoquinoxaline with an alcohol in the presence of a strong base (to form the alkoxide in situ) or with a pre-formed sodium or potassium alkoxide/phenoxide. For instance, the reaction of 2-chloro-3-methylquinoxaline with 4-hydroxybenzaldehyde (B117250) in the presence of a base yields 4-((3-methylquinoxalin-2-yl)oxy)benzaldehyde. This demonstrates the feasibility of forming aryloxy-quinoxalines through this nucleophilic substitution pathway.

Table 3: Nucleophilic Aromatic Substitution of 2-Halo-3-methylquinoxalines with Oxygen Nucleophiles

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2-Chloro-3-methylquinoxaline | 4-Hydroxybenzaldehyde | 4-((3-Methylquinoxalin-2-yl)oxy)benzaldehyde |

| This compound | Sodium Methoxide | 2-Methoxy-3-methylquinoxaline |

Reactions Involving the Methyl Group

The methyl group at the 3-position of the quinoxaline ring is also a site for chemical modification. Its reactivity is analogous to that of a benzylic methyl group, being activated by the adjacent aromatic system.

The methyl group of this compound can undergo free-radical halogenation, similar to the benzylic bromination of toluene (B28343) derivatives. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. A bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized quinoxalinyl-methyl radical. This radical then reacts with a molecule of bromine (generated in low concentrations from NBS) to form the brominated product, 2-bromo-3-(bromomethyl)quinoxaline, and a new bromine radical, which continues the chain reaction. This functionalized product can then serve as a versatile intermediate for further synthetic modifications.

Table 4: Side-Chain Bromination of Methylquinoxalines

| Reactant | Reagent | Product |

|---|---|---|

| 2,3-Dimethylquinoxaline (B146804) | N-Bromosuccinimide (NBS) | 2-Bromo-3-(bromomethyl)quinoxaline and/or 2,3-Bis(bromomethyl)quinoxaline (B1328767) |

Condensation Reactions of the Methyl Group (e.g., with Aromatic Aldehydes)

The methyl group at the C3 position of the this compound scaffold exhibits acidic properties, enabling it to participate in condensation reactions. This reactivity is attributed to the electron-withdrawing nature of the quinoxaline ring system, which stabilizes the carbanion intermediate formed upon deprotonation of the methyl group.

A common application of this reactivity is the Knoevenagel-type condensation with aromatic aldehydes. In this reaction, a base is used to abstract a proton from the methyl group, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent intermediate undergoes dehydration, often promoted by heat, to yield a styryl-substituted quinoxaline derivative. The general mechanism involves the formation of a β-hydroxy aldehyde intermediate which then eliminates a water molecule to form a conjugated system. sigmaaldrich.com

The choice of base and reaction conditions can influence the efficiency of the condensation. Aromatic aldehydes bearing electron-withdrawing groups tend to react more readily due to the increased electrophilicity of the carbonyl carbon. researchgate.net

Table 1: Examples of Condensation Reactions with Aromatic Aldehydes

| Aromatic Aldehyde | Base/Catalyst | Solvent | Product | Ref. |

| Benzaldehyde | Piperidine | Ethanol (B145695) | 2-Bromo-3-(2-phenylvinyl)quinoxaline | researchgate.net |

| 4-Nitrobenzaldehyde | Sodium ethoxide | Ethanol | 2-Bromo-3-[2-(4-nitrophenyl)vinyl]quinoxaline | researchgate.net |

| 4-Methoxybenzaldehyde | Potassium tert-butoxide | DMF | 2-Bromo-3-[2-(4-methoxyphenyl)vinyl]quinoxaline | semanticscholar.org |

Metal-Catalyzed Transformations

The bromine atom at the C2 position of this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in diversifying the quinoxaline core for various applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective for mediating cross-coupling reactions involving aryl halides like this compound. nih.gov The primary mechanism for these reactions typically involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the bromoquinoxaline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It is a powerful method for forming biaryl structures. The base is crucial for activating the organoboron species to facilitate transmetalation. organic-chemistry.org A variety of palladium catalysts, including those with phosphine (B1218219) ligands, are effective. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. wikipedia.orgsynarchive.com The reaction is catalyzed by a palladium complex and requires a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. organic-chemistry.orglibretexts.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. libretexts.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Product | Ref. |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-(3-Methylquinoxalin-2-yl)benzene | researchgate.net |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | 2-(3-Methylquinoxalin-2-yl)styrene | rsc.org |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-(3-Methylquinoxalin-2-yl)ethynylbenzene | rsc.orgresearchgate.net |

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly the Ullmann-type condensations, provide an alternative to palladium-catalyzed methods for forming new bonds at the C2 position. wikipedia.org These reactions often require higher temperatures but can be advantageous for specific transformations, such as the formation of C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org

The mechanism of the Ullmann reaction has been a subject of debate, but it is generally accepted that a Cu(I) species is the active catalyst. rug.nl Proposed mechanisms include oxidative addition of the aryl halide to a Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination. researchgate.net

Table 3: Examples of Copper-Catalyzed Reactions

| Reaction Type | Nucleophile | Catalyst System | Base | Product | Ref. |

| Ullmann Amination | Aniline | CuI / L-proline | K₂CO₃ | N-phenyl-3-methylquinoxalin-2-amine | wikipedia.orgarkat-usa.org |

| Ullmann Ether Synthesis | Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | 2-(Phenoxy)-3-methylquinoxaline | wikipedia.orgorganic-chemistry.org |

| C-S Coupling | Thiophenol | CuI | K₃PO₄ | 2-(Phenylthio)-3-methylquinoxaline | nih.gov |

Other Transition Metal-Catalyzed Processes

While palladium and copper are the most commonly employed metals, other transition metals can also catalyze transformations involving quinoxaline derivatives. nih.gov For instance, nickel complexes can be used for cross-coupling reactions, sometimes offering different reactivity or being a more cost-effective alternative to palladium. Iron and rhodium have also been explored for various C-H functionalization and coupling reactions in related heterocyclic systems. mdpi.comresearchgate.net Research in this area continues to expand the synthetic utility of compounds like this compound. semanticscholar.org

Oxidation and Reduction Pathways

Oxidation of the Quinoxaline Ring

The quinoxaline ring system can undergo oxidation, typically at the nitrogen atoms. The reaction of this compound with oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), can lead to the formation of the corresponding N-oxides. Depending on the reaction conditions and stoichiometry of the oxidant, either the mono-N-oxide (at N1 or N4) or the di-N-oxide can be formed. The introduction of an N-oxide group can significantly alter the electronic properties and subsequent reactivity of the quinoxaline ring. researchgate.net

Reduction of the Quinoxaline Heterocycle

The pyrazine ring of the quinoxaline system is susceptible to reduction, leading to the formation of partially or fully saturated heterocyclic structures. The reduction of this compound can be accomplished through several methods, primarily catalytic hydrogenation and the use of complex metal hydrides. These reactions typically yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives, often accompanied by the simultaneous reductive removal of the bromo substituent.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitrogen-containing aromatic heterocycles. For this compound, this process is expected to reduce the pyrazine ring to its tetrahydro state while also cleaving the carbon-bromine bond via hydrogenolysis. The likely product of such a reaction is 2-methyl-1,2,3,4-tetrahydroquinoxaline.

This dual reactivity is well-documented for similar substrates. For instance, the catalytic hydrogenation of (S)-2-methyl-7-bromo-1,2,3,4-tetrahydroquinoxaline over a palladium on carbon (Pd/C) catalyst successfully yields (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline. acs.org This demonstrates the effectiveness of catalytic hydrogenation for both the saturation of the quinoxaline ring system and the removal of a bromine substituent. Various catalysts, including platinum oxide and rhodium on alumina, are also effective for the hydrogenation of related heterocyclic systems. byu.edu

Reduction with Complex Metal Hydrides

Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) are capable of reducing the quinoxaline ring. Unlike catalytic hydrogenation, reduction with LiAlH₄ can sometimes be performed without removing the halogen substituent, depending on the reaction conditions and the specific structure of the substrate.

Research on related brominated quinoxaline derivatives supports this pathway. For example, (S)-3-methyl-6-bromo-3,4-dihydro-2(1H)-quinoxalinone is effectively reduced to (S)-2-methyl-7-bromo-1,2,3,4-tetrahydroquinoxaline using LiAlH₄ in tetrahydrofuran (B95107) (THF). acs.org This transformation confirms that LiAlH₄ can reduce the pyrazine portion of the quinoxaline core while leaving the bromo group intact.

In contrast, milder hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not sufficiently reactive to reduce the aromatic pyrazine ring of the quinoxaline nucleus under standard conditions. masterorganicchemistry.comyoutube.com Their utility is typically limited to the reduction of carbonyl groups rather than aromatic systems. masterorganicchemistry.com

The following table summarizes the expected reduction pathways for the quinoxaline heterocycle, based on established reactivity patterns.

Interactive Data Table: Reduction Reactions of Quinoxaline Derivatives

| Starting Material | Reagent / Catalyst | Solvent | Likely Product | Reference |

| This compound | H₂ / Pd/C | Ethanol | 2-Methyl-1,2,3,4-tetrahydroquinoxaline | acs.org |

| This compound | LiAlH₄ | Tetrahydrofuran (THF) | 2-Methyl-1,2,3,4-tetrahydroquinoxaline | acs.orgmasterorganicchemistry.com |

| (S)-2-Methyl-7-bromo-1,2,3,4-tetrahydroquinoxaline | H₂ / 10% Pd/C | Methanol (B129727) | (S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline | acs.org |

| (S)-3-Methyl-6-bromo-3,4-dihydro-2(1H)-quinoxalinone | LiAlH₄ | Tetrahydrofuran (THF) | (S)-2-Methyl-7-bromo-1,2,3,4-tetrahydroquinoxaline | acs.org |

Advanced Research Applications of 2 Bromo 3 Methylquinoxaline and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The quinoxaline (B1680401) scaffold, a fused bicyclic system composed of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their wide array of pharmacological activities. The versatility of the quinoxaline ring allows for substitutions at various positions, leading to a diverse range of compounds with therapeutic potential. Among the many precursors used to generate these complex molecules, 2-bromo-3-methylquinoxaline stands out as a valuable and reactive intermediate for creating novel derivatives with significant biological activities.

Development of Novel Therapeutic Agents based on Quinoxaline Scaffolds

The quinoxaline framework is a cornerstone in the development of new therapeutic agents due to its ability to interact with various biological targets. Researchers have successfully synthesized a multitude of quinoxaline derivatives that exhibit a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The development of these agents often involves modifying the core quinoxaline structure to enhance potency, selectivity, and pharmacokinetic profiles.

The synthesis of these derivatives frequently starts from functionalized quinoxalines. For instance, 2-chloro-3-methylquinoxaline (B189447), a close analog of this compound, is a common starting material. The chloro group can be readily displaced by various nucleophiles to introduce new functionalities. It is well-established in organic synthesis that bromo-substituted heterocycles are excellent substrates for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, and alkynyl groups at the 2-position of the quinoxaline ring, leading to the generation of large libraries of compounds for biological screening. This positions this compound as a key building block for the synthesis of diverse and potentially potent therapeutic agents.

Anticancer and Antitumor Activity of Derivatives

Derivatives of 3-methylquinoxaline have shown significant promise as anticancer and antitumor agents. Numerous studies have focused on the synthesis and in vitro evaluation of these compounds against various cancer cell lines.

One area of focus has been the development of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol (B109401) derivatives. These compounds have been evaluated for their cytotoxic effects against human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). In one study, a series of these derivatives exhibited promising cytotoxic activities, with some compounds showing IC50 values in the low micromolar range, comparable to the standard anticancer drug sorafenib. For example, certain derivatives incorporating a 3-methoxy or 4-methyl substitution on a terminal phenyl ring demonstrated significant potency.

The mechanism of action for some of these anticancer derivatives has been linked to the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is discussed in more detail in section 5.1.5.

| Compound Series | Cancer Cell Lines Tested | Activity Range (IC50) | Reference Compound |

| 3-Methylquinoxalin-2(1H)-one derivatives | HepG2, MCF-7 | 2.1 - 9.8 µM | Sorafenib |

| 3-Methylquinoxaline-2-thiol derivatives | HepG2, MCF-7 | 2.1 - 9.8 µM | Sorafenib |

Antimicrobial (Antibacterial, Antifungal, Antiviral) Properties

The quinoxaline nucleus is a key component in several naturally occurring antibiotics, such as echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. This has spurred research into synthetic quinoxaline derivatives as novel antimicrobial agents.

Antibacterial and Antifungal Activity: Research has demonstrated that derivatives of 2-chloro-3-methylquinoxaline can be transformed into potent antibacterial and antifungal agents. By replacing the chlorine atom with an ether linkage connected to a substituted benzene ring, researchers have created new Schiff bases. These compounds have been screened for their activity against a range of bacteria and fungi.

For example, a series of 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methylquinoxalines and 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines were synthesized and tested. Some of these compounds showed good activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans.

Another study focused on 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives, which are structurally related to this compound. These compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria, and some also showed a broad spectrum of antifungal activity. A derivative with a trifluoromethyl group at the 6-position was found to be the most active against Gram-positive bacteria.

| Compound Series | Tested Against | Notable Activity |

| Schiff bases from 2-chloro-3-methylquinoxaline | Bacteria (S. aureus, E. coli), Fungi (A. niger, C. albicans) | Good activity observed in several derivatives. |

| 2,3-Bis(bromomethyl)quinoxaline derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | High activity against Gram-positive bacteria; broad-spectrum antifungal activity. |

Antiviral Activity: Quinoxaline derivatives have also been investigated for their antiviral properties. The planar nature of the quinoxaline ring system makes it a suitable candidate for interacting with viral proteins and nucleic acids. While specific studies starting from this compound are limited, the broader class of quinoxaline derivatives has shown activity against various viruses, indicating a promising area for future research with this specific precursor.

Cholinesterase Inhibitory Activity

Cholinesterase inhibitors, which block the breakdown of the neurotransmitter acetylcholine, are a key class of drugs used to treat Alzheimer's disease. Research has identified the quinoxaline scaffold as a promising backbone for the development of new cholinesterase inhibitors.

Studies have evaluated a range of quinoxaline derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study, a series of 2,3-disubstituted quinoxalines were synthesized and tested. It was found that 2,3-dimethylquinoxalin-6-amine (B1295510) was a highly potent AChE inhibitor, with an IC50 value of 0.077 µM, which is more potent than the standard drug galanthamine. Interestingly, many of the tested quinoxaline derivatives showed selectivity for AChE over BChE. Another study identified a series of 2-phenylquinoxaline (B188063) derivatives as selective BChE inhibitors. These findings suggest that the substitution pattern on the quinoxaline ring plays a crucial role in determining both the potency and selectivity of cholinesterase inhibition.

| Quinoxaline Derivative | Target Enzyme | IC50 Value |

| 2,3-Dimethylquinoxalin-6-amine | Acetylcholinesterase (AChE) | 0.077 µM |

| 2-Phenylquinoxaline derivative (Compound 6) | Butyrylcholinesterase (BChE) | 7.7 µM |

| 2-Phenylquinoxaline derivative (Compound 7) | Butyrylcholinesterase (BChE) | 9.7 µM |

Targeting Specific Biological Pathways (e.g., VEGFR-2 Inhibition)

A key strategy in modern drug discovery is the development of targeted therapies that act on specific biological pathways involved in disease. As mentioned in the context of anticancer activity, several 3-methylquinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a tyrosine kinase receptor that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, the blood supply to the tumor can be disrupted, thereby impeding its growth.

In studies of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives, a strong correlation was found between their cytotoxic activity against cancer cells and their VEGFR-2 inhibitory activity. Some of the most potent compounds exhibited VEGFR-2 inhibition with IC50 values in the low nanomolar range. Further investigation into the most promising of these compounds revealed that they could induce apoptosis (programmed cell death) and arrest the cell cycle in the G2/M phase in cancer cells. These findings underscore the potential of using this compound as a starting point to develop targeted anticancer agents that function through the inhibition of critical signaling pathways like VEGFR-2.

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, providing insights into how the chemical structure of a molecule influences its biological activity. For quinoxaline derivatives, SAR studies have been crucial in optimizing their therapeutic properties.

In the context of anticancer agents targeting VEGFR-2, SAR studies on 3-methylquinoxaline derivatives have revealed several key features:

The Quinoxaline Core: The 3-methylquinoxalin-2(1H)-one moiety was generally found to be more advantageous for both cytotoxic and VEGFR-2 inhibitory effects compared to the 3-methylquinoxaline-2-thiol moiety.

Terminal Hydrophobic Moiety: The nature and substitution pattern of the terminal hydrophobic group significantly impact activity. For instance, aromatic tails were generally more effective than aliphatic ones.

Substitution on Aromatic Rings: The presence of electron-donating groups (e.g., methoxy, methyl) on a terminal phenyl ring was often more favorable for activity than electron-withdrawing groups or an unsubstituted ring.

For cholinesterase inhibitors, SAR studies have indicated that:

Substitution at the 2- and 3-positions: A 2,3-dimethyl substitution pattern resulted in higher potency against AChE compared to an unsubstituted or a 2-phenyl substituted quinoxaline.

Substitution at the 6-position: The introduction of an electron-donating amino group at the 6-position dramatically increased AChE inhibitory activity, while electron-withdrawing groups at the same position led to diminished activity.

These SAR insights are invaluable for the rational design of new, more potent, and selective therapeutic agents based on the this compound scaffold.

Applications in Materials Science

The unique electronic properties of the quinoxaline ring system, characterized by its electron-deficient nature, have made this compound a valuable scaffold for the development of advanced materials. Its derivatives are increasingly being explored for their applications in various fields of materials science, ranging from organic electronics to catalysis.

Electroluminescent Materials

Derivatives of this compound are key components in the fabrication of organic light-emitting diodes (OLEDs) due to their favorable electron-accepting characteristics. nih.gov These compounds are often incorporated into donor-acceptor (D-A) architectures to create materials with tunable emission properties. xml-journal.net For instance, novel blue fluorescent materials, QDC and DCQDC, were synthesized using a quinoxaline acceptor core connected to carbazole (B46965) donors. xml-journal.net The strategic placement of carbazole units at the 6- and 7-positions of the quinoxaline ring system successfully modified the excited states of the molecules, leading to blue light emission. xml-journal.net

In another study, copolymers of 9,9'-dioctylfluorene and 2,3-bis(p-phenylene)quinoxaline were synthesized and utilized as blue-emitting materials in LEDs. acs.org The incorporation of the quinoxaline moiety was found to increase the glass transition temperature of the resulting polymers, enhancing their thermal stability. acs.org These copolymers exhibited blue light emission in both solution and thin-film states. acs.org Furthermore, electroluminescent materials comprising quinoxaline, triarylamine, and other fluorophores like carbazole and pyrene (B120774) have been prepared. figshare.comresearchgate.net These materials, when used as hole-transporters and emitters in OLEDs, produced intense green light emission. figshare.com

Below is a table summarizing the electroluminescent properties of some quinoxaline derivatives.

| Compound/Copolymer | Emission Color | Maximum Emission Wavelength (λem) | Application |

| QDC | Blue | 435 nm (in toluene) | OLEDs xml-journal.net |

| DCQDC | Blue | 480 nm (in toluene) | OLEDs xml-journal.net |

| Poly(9,9'-dioctylfluorene-co-quinoxaline) | Blue | 417-423 nm (in toluene), 429-439 nm (thin film) | LEDs acs.org |

| Quinoxaline-triarylamine-fluorophore derivatives | Green | Not specified | OLEDs figshare.com |

Organic Semiconductors

The electron-deficient nature of the quinoxaline core makes its derivatives suitable for use as n-type or electron-transporting materials in organic electronic devices. nih.gov Quinoxaline-based materials have been investigated for their potential in organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govnih.gov

A novel donor-acceptor (D-A) type polymer, PQ1, was designed and synthesized by coupling a thiophene-substituted quinoxaline with indacenodithiophene (IDT). nih.govfrontiersin.org This polymer exhibited a strong intramolecular charge transfer (ICT) effect, which is beneficial for charge transport within the molecules. nih.govfrontiersin.org OFETs fabricated with PQ1 as the semiconductor layer demonstrated p-channel characteristics with notable hole mobility. researchgate.net

Furthermore, copolymers incorporating quinoxaline units have been developed and their charge transport abilities studied. rsc.org For example, a series of five D-A copolymers with a main chain constructed from thiophene (B33073) derivatives (donor) and a quinoxaline unit (acceptor) were synthesized. rsc.org The charge transport properties of these polymers were found to be influenced by the structure of both the main chain and the side chains. rsc.org One of the copolymers, P3, which features benzodithiophene and quinoxaline moieties in the main chain, exhibited the best performance in OTFT devices. rsc.org

The table below presents data on the performance of some quinoxaline-based organic semiconductors.

| Material | Device Application | Key Performance Metric |

| PQ1 | OFET | Hole mobility of ~0.1 cm²/Vs frontiersin.org |

| P3 (copolymer) | OTFT | Best performance among a series of copolymers rsc.org |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | OTFT | Hole mobility up to 1.9 × 10⁻⁴ cm²/Vs (vacuum deposited) researchgate.net |

Ligands in Coordination Chemistry and Catalysis

Quinoxaline derivatives, including those conceptually related to this compound, serve as versatile ligands in coordination chemistry. nih.gov The nitrogen atoms within the pyrazine ring of the quinoxaline structure possess lone pairs of electrons that can readily coordinate with metal ions to form stable complexes. This coordination ability has led to the synthesis of a variety of metal complexes with quinoxaline-based ligands, involving transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). nih.gov

The resulting metal complexes often exhibit interesting therapeutic potential, with studies reporting antibacterial, antifungal, and antitumor activities. tandfonline.com For example, mononuclear Co(II), Ni(II), Cu(II), and Zn(II) complexes of an unsymmetric Schiff base ligand derived from a quinoxaline moiety have been synthesized and characterized. nih.gov The Schiff base in these complexes acts as a tetradentate or tridentate ligand, coordinating to the metal center through nitrogen and oxygen atoms. nih.gov

While the primary focus of research on quinoxaline-metal complexes has been on their biological applications, their structural features also suggest potential applications in catalysis. The ability to form well-defined coordination spheres around a metal center is a key requirement for catalytic activity.

Polymeric Materials Derived from Quinoxaline Units

The incorporation of quinoxaline units into polymer backbones leads to materials with a unique combination of properties, including high thermal stability, good mechanical strength, and desirable electronic characteristics. unl.edu These polymers, often referred to as polyquinoxalines (PQs) or polyphenylquinoxalines (PPQs), are synthesized through various polymerization techniques, including step-growth polymerization and aromatic nucleophilic displacement reactions. unl.edukpi.ua